B1578557 Nigrocin-1-OA2

Nigrocin-1-OA2

Cat. No.: B1578557
Attention: For research use only. Not for human or veterinary use.
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Description

Nigrocin-1-OA2 is a synthetic 21-amino acid peptide (Sequence: GIFGKILGVGKKTLCELSGMC) originally identified in the skin secretions of odorous frogs (Odorrana andersonii) . This cationic peptide exhibits broad-spectrum antimicrobial activity, demonstrating efficacy against Gram-negative bacteria such as E. coli, Gram-positive bacteria including S. aureus, and the fungus C. albicans, with MIC values in the range of 3.2-6.3 µM . As a member of the nigrocin family, it is characterized by a propensity to form an amphipathic alpha-helical structure, a common trait among antimicrobial peptides that facilitates interaction with microbial membranes . The peptide is supplied as a lyophilized powder with a high purity of >97.5% . Research into related nigrocin peptides suggests their mechanism of action may involve membrane disruption, leading to cell death, making them intriguing candidates for overcoming antibiotic resistance . Beyond its direct antimicrobial effects, bioactive peptides like this compound are also of significant interest in other research areas, such as the study of compounds that inhibit melanin synthesis for dermatological applications . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should follow proper storage guidelines, maintaining the peptide at or below -20 °C .

Properties

bioactivity

Antibacterial, Antifungal

sequence

GIFGKILGVGKKTLCELSGMC

Origin of Product

United States

Discovery, Isolation, and Elucidation Methodologies for Nigrocin 1 Oa2

Source Organism and Biological Context of Nigrocin-1-OA2 Derivation

This compound is a naturally occurring peptide derived from the skin secretions of the Anderson's frog (Odorrana andersonii), an amphibian species found in Asia. annualreviews.orgiiitd.edu.in Like many other anurans (frogs and toads), Odorrana andersonii possesses granular glands in its skin that produce and secrete a complex mixture of bioactive compounds. iiitd.edu.in This secretion serves as a crucial component of the frog's innate immune system, offering a first line of defense against a wide array of pathogens such as bacteria, fungi, and viruses present in its environment. iiitd.edu.in The production of these antimicrobial peptides is a key survival mechanism, protecting the frog's permeable skin from infection. iiitd.edu.in

Advanced Chromatographic and Spectroscopic Techniques in Isolation

The isolation of this compound from the complex cocktail of peptides present in the skin secretion of Odorrana andersonii necessitates a multi-step purification process heavily reliant on advanced chromatographic techniques. The general workflow for isolating such peptides typically begins with the induction of skin secretions, often through a non-invasive method like mild electrical stimulation or the administration of norepinephrine.

The crude secretion is then subjected to an initial fractionation step, commonly using solid-phase extraction with a cartridge such as a Sep-Pak C18. This is followed by high-performance liquid chromatography (HPLC), a powerful technique for separating the components of a mixture. Specifically, reversed-phase HPLC (RP-HPLC) is employed, often using columns with different stationary phases like octadecylsilyl-silica (C18) to achieve fine separation based on the hydrophobicity of the peptides. springernature.com Further purification of individual peptide fractions may involve subsequent rounds of chromatography using different column materials, such as butylsilyl-(C4) or diphenylmethylsilyl-silica, to isolate the peptide to homogeneity. springernature.com

Structural Elucidation Approaches for Peptide Characterization

Once a pure sample of this compound is obtained, its chemical structure is determined using a combination of sophisticated analytical methods.

Mass Spectrometry: This technique is crucial for determining the precise molecular weight of the peptide and for confirming its amino acid sequence. Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is a common method used to obtain the molecular mass of the intact peptide. iiitd.edu.in Tandem mass spectrometry (MS/MS) can then be used to fragment the peptide and deduce its amino acid sequence. researchgate.net

Edman Degradation: Automated Edman degradation is a classic method for sequencing peptides from the N-terminus. springernature.com This technique sequentially removes one amino acid residue at a time, which is then identified. This method provides direct confirmation of the amino acid sequence obtained from mass spectrometry data.

Molecular Cloning: To further confirm the peptide's structure, molecular cloning techniques are often employed. frontiersin.orgnih.gov This involves creating a cDNA library from the frog's skin tissue. By designing specific primers, the gene encoding the precursor protein of this compound can be identified and sequenced. frontiersin.orgnih.gov This not only confirms the amino acid sequence of the mature peptide but also provides information about its signal peptide and pro-regions. frontiersin.orgnih.gov

The primary amino acid sequence of this compound has been determined to be GIFGKILGVGKKTLCELSGMC. frontiersin.org

PropertyValue
Amino Acid SequenceGIFGKILGVGKKTLCELSGMC
Source OrganismOdorrana andersonii

Methodological Innovations in the Initial Discovery Process

The discovery of this compound and other related antimicrobial peptides has benefited from innovative approaches that streamline the identification process. One such advancement is the use of a "shotgun" cloning strategy. mdpi.com This method involves the rapid cloning and sequencing of numerous cDNAs from the source tissue's mRNA. By searching the resulting sequence data for conserved regions characteristic of antimicrobial peptide precursors, researchers can quickly identify novel peptides without the need for extensive initial protein purification. mdpi.com

Another innovative approach involves the comprehensive cataloging of all peptides within a specific range of biochemical properties (e.g., size and hydrophobicity) from a single species' secretion using tandem mass spectrometry. annualreviews.org This "peptidomics" approach provides a broader picture of the array of peptides produced by the organism and can lead to the discovery of peptides that might be missed by activity-guided fractionation alone. These methodological innovations have significantly accelerated the pace of discovery in the field of amphibian-derived antimicrobial peptides.

Advanced Strategies in the Chemical Synthesis of Nigrocin 1 Oa2

Solid-Phase Peptide Synthesis (SPPS) Methodologies for Nigrocin-1-OA2

Solid-Phase Peptide Synthesis (SPPS) is the predominant method for the chemical synthesis of peptides like this compound for research applications. Current time information in Tiranë, AL.researchgate.net This technique involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support, or resin. The most common approach is the Fluorenylmethyloxycarbonyl (Fmoc)/tert-butyl (tBu) strategy, favored for its milder reaction conditions compared to older methods. bachem.com The core principle of SPPS allows for the use of excess reagents to drive reactions to completion, with simplified purification at each step, as by-products and excess reagents are simply washed away from the resin-bound peptide. conceptlifesciences.com

The success of SPPS is highly dependent on the careful selection of the solid support and the reagents used to form the peptide bonds.

For a peptide with a C-terminal carboxylic acid, such as is common for natural peptides unless otherwise specified, resins like 2-Chlorotrityl chloride (2-CTC) or Wang resin are typically employed. bachem.comcblpatras.gr The 2-CTC resin is particularly advantageous as it allows for the cleavage of the completed peptide under very mild acidic conditions, which preserves sensitive amino acid side chains and the integrity of the peptide. Polystyrene, cross-linked with divinylbenzene, is a common foundational material for these resins due to its chemical inertness and good swelling properties in the solvents used for synthesis. bachem.com

The formation of the peptide bond (coupling) is a critical step that requires an activating agent to convert the incoming amino acid's carboxylic acid group into a more reactive form. The choice of coupling reagent can significantly impact the purity and yield of the final peptide. mdpi.com For a peptide like this compound, which contains sterically hindered residues and has a length of 21 amino acids, efficient coupling is paramount. Common reagents include aminium/uronium salts like HBTU and HATU, or carbodiimides such as DIC, which are often used with additives like OxymaPure® or HOBt to improve reaction rates and suppress side reactions. mdpi.comsemanticscholar.org The optimal combination of reagents is often determined empirically to maximize efficiency.

Table 1: Common Coupling Reagents for Fmoc-SPPS

Reagent/Combination Type Characteristics
HBTU/DIPEA Aminium Salt A widely used, effective coupling agent, though its by-products can be difficult to remove. acs.org
HATU/DIPEA Aminium Salt More reactive than HBTU, particularly useful for sterically hindered amino acids; minimizes racemization.
DIC/Oxima Carbodiimide/Additive A modern combination that offers high coupling efficiency and safety, with by-products that are easily removed. semanticscholar.orgresearchgate.net

| DIC/HOBt | Carbodiimide/Additive | A classic, cost-effective combination, though HOBt has safety concerns related to its explosive nature when dry. semanticscholar.orgresearchgate.net |

This table is generated based on general knowledge of peptide synthesis and data from cited sources.

SPPS can be performed manually or using automated synthesizers. Manual synthesis provides a high degree of control and is useful for small-scale or exploratory work. However, for a 21-amino acid peptide like this compound, manual synthesis is labor-intensive.

Automated peptide synthesizers are now standard in peptide chemistry, offering significant advantages in speed, reproducibility, and throughput. conceptlifesciences.comaurorabiomed.com These instruments automate the repetitive cycles of deprotection (removal of the temporary Fmoc group) and coupling, drastically reducing hands-on time. conceptlifesciences.com Many modern synthesizers incorporate microwave heating, which can accelerate both the coupling and deprotection steps, enabling the rapid synthesis of even difficult sequences that are prone to aggregation. biotage.co.jpsemanticscholar.org Protocols can be optimized for factors like reaction time, temperature, and reagent equivalents to maximize the success of the synthesis. biotage.com

Synthesis ProtocolKey AdvantagesKey DisadvantagesTypical Use Case
Manual SPPS High flexibility, lower capital costLabor-intensive, lower throughput, potential for human errorSmall-scale synthesis, troubleshooting, incorporation of unusual building blocks
Automated SPPS High throughput, excellent reproducibility, reduced laborHigher capital cost, requires specific consumablesRoutine synthesis, complex peptides, library production conceptlifesciences.comaurorabiomed.com
Microwave-Assisted SPPS (MW-SPPS) Very fast reaction times, improved efficiency for difficult sequencesRequires specialized equipment, potential for side reactions if not optimizedSynthesis of long or aggregation-prone peptides biotage.co.jpsemanticscholar.org

This interactive table summarizes the features of different SPPS protocols.

Solution-Phase Synthesis Techniques for this compound and its Fragments

Solution-phase peptide synthesis (SPPS), also known as liquid-phase peptide synthesis (LPPS), is the classical method of peptide synthesis where reactions occur in a homogeneous solution. neulandlabs.com Unlike SPPS, the peptide is not attached to a solid support, and purification is required after each step, typically involving crystallization or chromatography.

For a peptide the size of this compound, a full stepwise solution-phase synthesis would be exceptionally time-consuming and inefficient due to the laborious purification steps. neulandlabs.com However, this technique is highly scalable and can be cost-effective for the large-scale production of short peptide fragments. engineering.org.cnimrpress.com Therefore, a plausible application of LPPS for this compound would be in the synthesis of small, protected fragments (e.g., 3-5 amino acids long) that could subsequently be joined together.

Hybrid Synthesis Approaches

Hybrid synthesis strategies combine the advantages of both solid-phase and solution-phase methods. americanpeptidesociety.org This approach typically involves synthesizing protected peptide fragments using SPPS, cleaving them from the resin while keeping their side-chain protecting groups intact, and then coupling these fragments together in solution. cblpatras.grgoogle.com

Purification and Characterization of Synthetic this compound for Research Use

Following the completion of the synthesis and cleavage from the resin, the crude peptide product contains the target peptide along with various impurities, such as truncated or deletion sequences. Therefore, rigorous purification and characterization are essential to ensure the material is suitable for research.

The standard and most powerful technique for the purification of synthetic peptides is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). iiitd.edu.inresearchgate.net The crude peptide mixture is dissolved and injected into the HPLC system, where it is separated based on the hydrophobicity of the components. A gradient of organic solvent (typically acetonitrile) in water, both containing an ion-pairing agent like trifluoroacetic acid (TFA), is used to elute the peptides from a C18 column. biotage.com Fractions are collected and analyzed for purity, and those containing the pure peptide are pooled and lyophilized.

After purification, the identity and purity of the synthetic this compound must be confirmed. The primary method for this is mass spectrometry, specifically Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI-MS). acs.orgiiitd.edu.in These techniques provide a precise measurement of the peptide's molecular weight, which can be compared to the theoretical mass calculated from its amino acid sequence. researchgate.net The purity is typically assessed by analytical RP-HPLC, which should show a single, sharp peak for the final product.

Exploration of Sustainable and Scalable Synthesis Routes for Research Quantities

While effective, traditional SPPS protocols are associated with significant environmental drawbacks, primarily the large volumes of hazardous solvents like N,N-dimethylformamide (DMF) and reagents used. researchgate.net This has spurred research into more sustainable, or "green," peptide synthesis methods. Key areas of exploration include:

Solvent Reduction: Developing protocols that minimize washing steps or combine the deprotection and coupling steps can significantly reduce solvent consumption. researchgate.net

Alternative Solvents: Research into replacing hazardous solvents with more environmentally benign alternatives.

Reagent Efficiency: Using highly efficient coupling reagents at lower equivalents to minimize waste.

For scalability, which is crucial for producing sufficient quantities of this compound for extensive biological studies, several avenues exist. While LPPS and hybrid approaches offer scalability for commercial production, optimizing SPPS is key for research quantities. neulandlabs.com This can be achieved by:

Process Optimization: Fine-tuning reaction conditions, such as using microwave assistance, can increase yield and speed, allowing for the production of larger batches. bachem.com

Recombinant Production: Although not a chemical synthesis method, producing peptides in engineered organisms like E. coli or plants offers a highly scalable and sustainable alternative for manufacturing large quantities of AMPs. nih.govnumaferm.com This biological approach circumvents the high costs and chemical waste associated with large-scale chemical synthesis. nih.gov

Mechanistic Investigations of Nigrocin 1 Oa2 S Biological Activities

Spectrum of Antimicrobial Activity in Research Models

Research has established that Nigrocin-1-OA2 possesses a wide range of antimicrobial properties, encompassing activity against bacteria, fungi, and protozoa, as documented in scientific databases. cpu-bioinfor.org

This compound has been shown to be effective against both Gram-positive and Gram-negative bacteria. cpu-bioinfor.orgcpu-bioinfor.org This broad-spectrum antibacterial capability is a hallmark of many peptides isolated from amphibian skin, which form a critical part of the animal's innate immune defense. oup.com

While the specific Minimum Inhibitory Concentration (MIC) values for this compound are not detailed in readily accessible databases, the primary study in which it was discovered also characterized the closely related peptide, Nigrocin-1-OA1, from the same frog species. nih.govcpu-bioinfor.org The antimicrobial data for Nigrocin-1-OA1 provides a valuable reference point for the expected efficacy of this peptide subfamily against key pathogenic strains. The reported MIC values for Nigrocin-1-OA1 are presented below.

Table 1: In Vitro Antimicrobial Activity of Nigrocin-1-OA1

Data presented below is for Nigrocin-1-OA1, a closely related peptide to this compound, isolated from the same source in the same study. cpu-bioinfor.org This data is representative of the antimicrobial efficacy of this peptide group.

MicroorganismTypeStrainMIC (µg/mL)
Staphylococcus aureusGram-PositiveATCC 2592310.4
Escherichia coliGram-NegativeATCC 259225.2
Pseudomonas aeruginosa (formerly Bacillus pyocyaneus)Gram-NegativeCMCCB 1010410.4

The biological activity profile of this compound extends to eukaryotic pathogens. It is reported to possess antifungal activity, a common trait for peptides in the nigrocin family. cpu-bioinfor.orgmdpi.com The reference study on the related peptide Nigrocin-1-OA1 demonstrated efficacy against the opportunistic yeast Candida albicans (strain ATCC 2002) with an MIC of 5.2 µg/mL. cpu-bioinfor.org

Furthermore, this compound has been classified as having antiprotozoal properties. cpu-bioinfor.org However, detailed research findings, including the specific protozoal species targeted or the effective concentrations in cultured systems, have not been extensively documented in the available scientific literature.

Cellular and Subcellular Mechanisms of Action

The precise molecular mechanisms underlying the biological activities of this compound have not been specifically elucidated in dedicated studies. However, based on its structural characteristics and the well-documented mechanisms of other amphibian antimicrobial peptides, particularly those in the nigrocin family, a primary mode of action can be inferred. Current time information in CN.

The most widely accepted mechanism of action for amphibian-derived AMPs like this compound is the disruption of microbial cell membranes. bgimarine.comunist.hr These peptides are typically cationic and amphipathic, meaning they possess both positively charged and hydrophobic regions. oup.com This dual character allows them to selectively interact with the negatively charged components of microbial membranes (such as lipopolysaccharides in Gram-negative bacteria and teichoic acids in Gram-positive bacteria).

It is hypothesized that this compound, upon encountering a microbial cell, adopts an amphipathic α-helical structure. Current time information in CN. This conformation facilitates its insertion into the lipid bilayer, leading to membrane permeabilization and the formation of pores or channels. This disruption of membrane integrity results in the leakage of essential ions and metabolites, collapse of the membrane potential, and ultimately, cell death. bgimarine.com Studies on other nigrocin peptides have provided visual evidence of membrane destruction as the primary bactericidal mechanism.

While membrane disruption is considered the primary mechanism, some antimicrobial peptides are also known to translocate into the cytoplasm and interact with intracellular targets. bgimarine.com These can include inhibiting the synthesis of the cell wall, proteins, or nucleic acids. For this compound specifically, there are currently no published research findings identifying or describing its interaction with any intracellular targets. The rapid, lytic effect associated with membrane permeabilization often precludes the need for secondary intracellular action.

Immunomodulatory Effects in Pre-clinical Non-Human Models

Research into the biological activities of this compound has explored its potential to modulate the immune system. While direct studies on the immunomodulatory effects of this compound are not extensively documented in publicly available research, investigations into other peptides isolated from the same amphibian species, Odorrana andersonii, provide a framework for understanding its potential immunomodulatory capabilities. Peptides from this frog have been shown to influence various immune cells, including macrophages. nih.govportlandpress.comresearchgate.net For instance, the peptide OA-RD17, also from Odorrana andersonii, has been observed to promote the proliferation and migration of macrophages. nih.gov Another peptide from the same species, OA-GL12, has been shown to induce the secretion of tumor necrosis factor (TNF) and transforming growth factor-β1 (TGF-β1) in the murine macrophage-like cell line RAW264.7. portlandpress.com Furthermore, the peptide homodimer OA-GP11d, also isolated from Odorrana andersonii, has been found to impact the release of TNF-α and Interleukin-6 (IL-6) in RAW264.7 cells. researchgate.net These findings with related peptides suggest that this compound may also possess immunomodulatory properties worthy of further investigation.

Modulation of Macrophage Phagocytic Activity

Currently, there is a lack of specific research data directly examining the effects of this compound on the phagocytic activity of macrophages. However, the broader immunomodulatory activities observed in other peptides from Odorrana andersonii suggest that this is a plausible area for future research. For example, studies on other amphibian-derived peptides have demonstrated the ability to modulate macrophage functions. nih.gov Understanding how this compound might influence the capacity of macrophages to engulf pathogens or cellular debris would be a critical step in elucidating its full biological profile.

Impact on Antibody Synthesis in Murine Models

There is currently no available scientific literature that specifically details the impact of this compound on antibody synthesis in murine models. The potential for a substance to act as an adjuvant, enhancing the production of antibodies in response to an antigen, is a significant area of immunological research. abyntek.com Future preclinical studies involving the administration of this compound in murine models would be necessary to determine if it has any effect on the humoral immune response, including the generation of specific antibody isotypes.

Host Cell Selectivity and Research Model Compatibility

The evaluation of a compound's selectivity for target cells over host cells is a crucial aspect of preclinical research. promega.com While comprehensive data on the host cell selectivity of this compound is not widely available, some studies on peptides from the same species provide initial insights into their interaction with non-microbial cells.

In Vitro Studies on Non-Microbial Cell Lines for Research Screening

In vitro screening of compounds against various cell lines is a fundamental method for assessing potential therapeutic effects and cytotoxicity. nih.govbiocompare.comfrontiersin.org Research on peptides from Odorrana andersonii has included testing on several non-microbial cell lines. For example, the peptide OA-GL21 was evaluated for its effects on human keratinocytes and fibroblasts. mdpi.com Another peptide, OA-RD17, was found to be non-toxic while promoting the proliferation and migration of both macrophages and keratinocytes. nih.govresearchgate.net Similarly, the peptide OA-GL12 has been studied in the context of keratinocytes and human fibroblasts. portlandpress.com These studies on related peptides highlight the use of non-microbial cell lines in characterizing the biological activities of compounds from Odorrana andersonii. The specific cytotoxicity and screening profile of this compound across a broad panel of non-microbial cell lines remains to be fully elucidated.

Table 1: Investigated Biological Activities of Peptides from Odorrana andersonii

Peptide Cell Line(s) Observed Effect Reference
OA-RD17 Macrophages, Keratinocytes Promoted proliferation and migration; Non-toxic. nih.govresearchgate.net
OA-GL12 RAW264.7, Keratinocytes, Human Fibroblasts Induced secretion of TNF and TGF-β1. portlandpress.com
OA-GP11d RAW264.7 Affected release of TNF-α and IL-6; Inhibited NF-κB pathway. researchgate.net
OA-GL21 Human Keratinocytes, Human Fibroblasts Evaluated for effects on these cell lines. mdpi.com

Structure Activity Relationship Sar Studies and Rational Peptide Design of Nigrocin 1 Oa2 Analogs

Identification of Key Amino Acid Residues for Biological Function

The 21-amino acid sequence of Nigrocin-1-OA2 (GIFGKILGVGKKTLCELSGMC) is foundational to its function. Analysis of the nigrocin family highlights several key residues and motifs. mdpi.com Glycine residues are highly conserved across nigrocin peptides, suggesting a role in structural flexibility. mdpi.com However, the most critical residues are the two cysteines at positions 15 and 21. These residues form a disulfide bond, creating a cyclic C-terminal heptapeptide (B1575542) motif known as the "Rana box". mdpi.comresearchgate.net

Studies on related nigrocin peptides, which serve as a proxy for understanding this compound, have used techniques analogous to alanine (B10760859) scanning to probe the function of this region. wikipedia.orgcreative-biolabs.comgenscript.com For instance, in a study on Nigrocin-PN, replacing the two cysteine residues with leucine (B10760876) resulted in a significant reduction in antimicrobial activity. mdpi.comiiitd.edu.in Furthermore, the complete deletion of the Rana box rendered the peptide inactive, underscoring the essential role of this cyclic structure in the peptide's biological function. mdpi.com Cysteine residues, in general, are pivotal for the structure, stability, and function of many proteins and peptides. wikipedia.orgnih.govbbk.ac.uk Their ability to form stabilizing disulfide bridges is often crucial for maintaining the three-dimensional conformation necessary for activity. mdpi.commdpi.com

The cationic nature of this compound, imparted by its lysine (B10760008) (Lys/K) residues, is also vital. These positively charged residues facilitate the initial electrostatic attraction to the negatively charged membranes of microbes, a critical first step in its mechanism of action. researchgate.net

Impact of Peptide Length and Conformation on Activity

The length and three-dimensional shape of this compound are determinant factors for its antimicrobial efficacy. Spectroscopic studies, such as Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR), on closely related nigrocin peptides have provided significant insights. nih.govuzh.ch For example, CD analysis of Nigrocin-2 revealed that it adopts a random coil structure in an aqueous solution but transitions to a predominantly alpha-helical conformation in a membrane-mimicking environment, such as in the presence of trifluoroethanol (TFE) or sodium dodecyl sulfate (B86663) (SDS) micelles. nih.govresearchgate.net This induced helicity is a hallmark of many membrane-active AMPs, as the amphipathic nature of the helix allows it to insert into and disrupt the microbial membrane. mdpi.comresearchgate.netscilit.com

The importance of peptide length has been demonstrated through truncation studies on analogous peptides. When Nigrocin-PN was shortened by deleting the C-terminal Rana box, the resulting peptide (Nigrocin-M2) lost its antimicrobial function. iiitd.edu.in This indicates that a critical length is necessary to span the bacterial membrane or to form the stable secondary structure required for its lytic activity. Generally, antimicrobial peptides require a minimum length to form a stable amphipathic structure. researchgate.net

Investigation of Terminal Modifications and Cyclization on Activity

Terminal modifications and cyclization are key strategies in peptide design to enhance stability and activity. lifetein.comcreative-proteomics.com The most significant modification in this compound is the C-terminal cyclization via a disulfide bond between Cys15 and Cys21, forming the "Rana box". nih.gov The role of this cyclic motif has been a subject of considerable research, with some conflicting findings that highlight the nuanced effects of this structure.

In several nigrocin peptides, the disulfide bridge is essential for potent antimicrobial activity and for reducing toxicity to host cells. iiitd.edu.innih.gov Studies on Nigrocin-PN showed that its disulfide bond was crucial for its broad-spectrum activity; its replacement led to a loss of efficacy against Gram-negative bacteria. iiitd.edu.in The cyclization is thought to confer conformational rigidity, which can enhance resistance to enzymatic degradation and improve interaction with microbial membranes. researchgate.netrsc.org

Conversely, other studies have questioned the absolute necessity of the Rana box. Research on Nigrocin-HL demonstrated that replacing the entire Rana box with a single, C-terminally amidated phenylalanine residue resulted in an analog (nigrocin-HLM) with enhanced and broader antimicrobial activity, particularly against resistant pathogens like MRSA. nih.govresearchgate.net This suggests that while the native cyclic structure is important, it may not be optimal, and rational modifications can lead to superior analogs.

N-terminal acetylation and C-terminal amidation are common modifications that neutralize the terminal charges of a peptide. lifetein.comfrontiersin.org These changes can increase the peptide's metabolic stability by protecting it from exopeptidases and can enhance its hydrophobicity, potentially improving its ability to enter cells and disrupt membranes. lifetein.comcreative-proteomics.com While specific studies on the terminal modification of this compound are limited, the success seen with the amidated phenylalanine in the nigrocin-HLM analog points to the potential of such strategies. researchgate.net

Modification of Nigrocin AnalogsPeptideKey Structural ChangeImpact on ActivityReference(s)
Cysteine Replacement Nigrocin-M1Cys residues in Nigrocin-PN replaced with LeuActivity reduced; lost efficacy against Gram-negative bacteria mdpi.comiiitd.edu.in
Truncation Nigrocin-M2Deletion of C-terminal Rana box from Nigrocin-PNLoss of antimicrobial function iiitd.edu.in
Rana Box Replacement Nigrocin-HLMRana box of Nigrocin-HL replaced with amidated PhenylalanineEnhanced and broader antimicrobial activity nih.govresearchgate.net

Computational Approaches in this compound SAR Analysis

Computational methods are increasingly vital for accelerating the design of novel peptides by predicting their structure and function, thereby reducing the time and cost of experimental work. nih.govnih.gov

Molecular modeling and docking simulations are powerful tools for visualizing the three-dimensional structure of this compound and predicting its interactions with bacterial membranes. nih.gov Based on the alpha-helical structure determined for related nigrocins by NMR and CD spectroscopy, a 3D model of this compound can be generated. nih.gov

Molecular dynamics (MD) simulations can then be performed to observe the peptide's behavior in a simulated membrane environment. frontiersin.org These simulations can validate the stability of the docked peptide-membrane complex and provide insights into the mechanism of membrane disruption, such as pore formation or membrane thinning. sci-hub.se Although specific docking studies on this compound are not widely published, the methodology is well-established for AMPs and provides a rational basis for designing analogs with improved membrane-disrupting capabilities. nih.govfrontiersin.org

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that correlates the physicochemical properties of molecules with their biological activities. nih.gov For peptides like this compound, QSAR models can be built using descriptors such as amino acid composition, hydrophobicity, net charge, and helical content to predict antimicrobial potency (e.g., Minimum Inhibitory Concentration, MIC). nih.govacs.org

Researchers have developed QSAR models specifically for anuran peptides containing the Rana-box motif to predict their MIC values. acs.org Such models are invaluable for the in silico screening of virtual libraries of this compound analogs. By predicting the activity of novel sequences before synthesis, QSAR significantly streamlines the discovery process, focusing experimental efforts on the most promising candidates. acs.orgjci.org

The application of artificial intelligence (AI) and machine learning (ML) represents the cutting edge of peptide design. nih.govmdpi.com These technologies can analyze vast datasets of known AMPs to learn complex sequence-activity relationships that are not immediately obvious to human researchers. acs.org

Generative ML models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can design entirely new peptide sequences that are predicted to have high antimicrobial activity and low toxicity. acs.org Other ML approaches, including random forests and support vector machines, are used for classification (predicting if a peptide is antimicrobial) and regression (predicting the potency). nih.gov

For this compound, an ML-based approach could involve:

Training a model on a large database of AMPs, including other nigrocins.

Using the model to generate thousands of new sequences based on the this compound scaffold.

Screening these virtual analogs for predicted potency, selectivity, and stability. asm.org

Synthesizing and testing only the top-performing candidates.

Rational Design of this compound Derivatives with Enhanced Research Properties

The rational design of peptide analogs is a cornerstone of medicinal chemistry and pharmacological research, aiming to optimize the properties of a lead compound. In the context of this compound, an antimicrobial peptide (AMP) with therapeutic potential, the rational design of its derivatives can yield analogs with enhanced properties not only for clinical applications but also for fundamental research. These enhanced research properties can include improved stability, increased potency, and refined structure-activity relationships (SAR), which facilitate more accurate and reproducible experimental outcomes. The strategies for designing such derivatives are multifaceted, often involving chemical modifications to improve the inherent limitations of natural peptides. nih.govnih.gov

Key strategies in the rational design of AMPs like this compound include amino acid substitution, terminal modifications, and cyclization. nih.gov These modifications are guided by an understanding of the peptide's physicochemical properties, such as its amphipathicity, hydrophobicity, and net positive charge, which are crucial for its biological activity. frontiersin.org

One of the primary goals in designing AMP derivatives for research is to enhance their stability. Natural peptides are often susceptible to degradation by proteases, which can limit their utility in prolonged experiments. nih.govfrontiersin.org The incorporation of non-natural D-amino acids in place of natural L-amino acids can significantly increase resistance to enzymatic degradation due to the stereospecificity of proteases. frontiersin.org Terminal modifications, such as N-terminal acetylation and C-terminal amidation, are also employed to protect against exopeptidases, thereby increasing the peptide's half-life in biological media. researchgate.net

Increasing the net positive charge and optimizing hydrophobicity are common strategies to enhance the antimicrobial potency of AMPs. nih.gov For this compound, this can be achieved by substituting neutral or acidic amino acid residues with cationic residues like lysine or arginine. Such modifications can enhance the initial electrostatic interactions with negatively charged microbial membranes, a critical step in the mechanism of action of many AMPs. nih.gov The strategic substitution with hydrophobic amino acids, such as tryptophan, can also enhance the peptide's interaction with and disruption of the microbial membrane. nih.gov

A significant structural feature in many frog-derived AMPs, including those in the Nigrocin family, is the "Rana box," a C-terminal cyclic domain formed by a disulfide bond between two cysteine residues. mdpi.commdpi.com The role of the Rana box in the activity of nigrocin peptides is a subject of ongoing research, with some studies indicating that its deletion can enhance antimicrobial activity, while others suggest it is crucial for function. mdpi.com For this compound, the rational design of analogs could involve modifying or even removing the Rana box to investigate its precise contribution to the peptide's activity and to potentially create derivatives with altered or improved properties. For instance, replacing the disulfide bond with a more stable linkage or altering the amino acid sequence within the loop could yield valuable insights. mdpi.com

The following table outlines potential modifications to this compound and the expected enhancement of research properties.

Modification StrategySpecific ExampleTargeted Research Property EnhancementRationale
Amino Acid Substitution Replace neutral amino acids with Lysine or ArginineIncreased Potency, SAR ElucidationEnhances electrostatic interaction with microbial membranes. nih.gov
Incorporate D-amino acidsIncreased StabilityReduces susceptibility to proteolytic degradation. frontiersin.org
Substitute with TryptophanEnhanced Membrane InteractionIncreases hydrophobicity and promotes deeper membrane penetration. nih.gov
Terminal Modification N-terminal AcetylationIncreased StabilityProtects against aminopeptidases. researchgate.net
C-terminal AmidationIncreased Stability & PotencyNeutralizes the negative charge of the C-terminal carboxyl group and can enhance structural integrity. frontiersin.org
"Rana Box" Modification Deletion of the Rana boxSAR Elucidation, Potentially Altered ActivityTo determine the functional necessity of this conserved domain. mdpi.com
Amino acid substitution within the Rana box loopSAR Elucidation, Fine-tuning of ActivityTo understand the contribution of specific residues within the cyclic structure.

By systematically applying these rational design principles, a library of this compound derivatives can be synthesized and characterized. The resulting data from such studies would be invaluable for constructing a detailed SAR map, which is essential for understanding the molecular basis of its activity and for the future development of this peptide for both therapeutic and research purposes.

Advanced Analytical Methodologies for Nigrocin 1 Oa2 Research

Chromatographic Methods for Purity and Identity Confirmation (e.g., HPLC, UPLC)

Chromatographic techniques are fundamental for assessing the purity of synthetic or isolated peptides and confirming their identity. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the cornerstones of this analysis, separating the target peptide from process-related impurities such as deletion sequences, insertion sequences, or by-products from synthesis. almacgroup.comijsra.net

UPLC, an evolution of HPLC, utilizes columns with sub-2 µm particles, which provides significantly higher resolution, greater sensitivity, and faster analysis times. waters.combiopharminternational.com For a peptide like Nigrocin-1-OA2, a reversed-phase UPLC (RP-UPLC) method would typically be developed. This method separates molecules based on their hydrophobicity. The mobile phase often consists of an aqueous component and an organic solvent (like acetonitrile), with an ion-pairing agent such as trifluoroacetic acid (TFA) to improve peak shape and resolution. lcms.czlcms.cz The purity is determined by integrating the area of the main peptide peak and comparing it to the total area of all peaks in the chromatogram, detected via UV absorbance, typically at 210-230 nm. almacgroup.com

ParameterTypical HPLC ConditionsTypical UPLC Conditions
ColumnC18, 4.6 x 150 mm, 5 µmBEH C18, 2.1 x 100 mm, 1.7 µm lcms.cz
Flow Rate1.0 mL/min0.4-0.6 mL/min mdpi.com
Run Time20-30 min5-10 min waters.com
Backpressure1000-3000 psi8000-15000 psi
ResolutionGoodExcellent biopharminternational.com

A typical purity analysis report for a synthesized batch of this compound might look as follows:

Batch IDRetention Time (min)Peak Area (%)Purity (%)Method
Nig-1-OA2-B17.8599.299.2%RP-UPLC-UV @ 214 nm
Nig-1-OA2-B27.8498.898.8%RP-UPLC-UV @ 214 nm
Nig-1-OA2-B37.8699.599.5%RP-UPLC-UV @ 214 nm

Spectroscopic Techniques for Conformational Analysis (e.g., Circular Dichroism)

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to analyze the secondary structure of peptides in solution. creative-proteomics.com It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. The resulting CD spectrum in the far-UV region (190-250 nm) provides a signature of the peptide's secondary structural elements, including α-helices, β-sheets, turns, and random coils. nih.govunits.it

For this compound, CD analysis would reveal its preferred conformation under various conditions (e.g., in water, membrane-mimicking environments like trifluoroethanol or SDS micelles), which is crucial for understanding its mechanism of antimicrobial action. nih.gov

α-helical structures typically show a positive band near 192 nm and two negative bands at approximately 208 and 222 nm.

β-sheet structures are characterized by a negative band near 218 nm and a positive band around 195 nm.

Random coil conformations usually display a strong negative band near 200 nm. subr.edu

By analyzing the CD spectrum, researchers can estimate the percentage of each secondary structure type, providing insight into the peptide's three-dimensional shape. springernature.com This information can be combined with data from other techniques like NMR to build a comprehensive structural model. rsc.org

Solvent ConditionObserved Secondary StructureKey Spectral Features (Wavelength, nm)
Aqueous Buffer (pH 7.4)Predominantly Random CoilStrong negative minimum at ~198 nm
50% Trifluoroethanol (TFE)Mainly α-HelicalNegative minima at ~208 nm and ~222 nm researchgate.net
SDS Micellesα-Helical / β-turn mixNegative minimum at ~220 nm, positive max at ~195 nm

Mass Spectrometry for Sequence Verification and Post-Translational Modification Analysis

Mass spectrometry (MS) is an indispensable tool for confirming the primary amino acid sequence of this compound and identifying any post-translational modifications (PTMs). nih.gov Typically, high-resolution mass spectrometers are coupled with liquid chromatography (LC-MS). thermofisher.com

For sequence verification , tandem mass spectrometry (MS/MS) is employed. creative-proteomics.com The peptide is ionized, often using electrospray ionization (ESI), and the resulting ion (the precursor ion) is selected and fragmented. The fragmentation pattern, which produces a series of 'b' and 'y' ions from cleavages along the peptide backbone, allows for the de novo sequencing of the peptide or confirmation against its expected sequence. wikipedia.orgsepscience.com

Post-translational modifications (PTMs), such as amidation, phosphorylation, or glycosylation, are covalent additions to amino acid residues that can be critical for a peptide's biological activity. creative-proteomics.com These modifications result in a predictable mass shift in the peptide or its fragments, which can be readily detected by MS. For many antimicrobial peptides, a common PTM is C-terminal amidation, which neutralizes the negative charge of the C-terminal carboxyl group and can be important for activity.

Analytical GoalTechniqueExpected Outcome for this compound
Molecular Weight ConfirmationLC-MSObserved mass matches theoretical mass (e.g., 1876.2 Da for this compound from O. andersonii) imrpress.com
Sequence VerificationLC-MS/MSFragmentation spectrum (b and y ions) confirms the amino acid sequence (e.g., GLLKNLIKGVGKNVAKLLAK) sepscience.com
PTM AnalysisHigh-Resolution MS/MSDetection of mass shifts, e.g., a -0.984 Da shift indicates C-terminal amidation.

Bioanalytical Techniques for Quantitation in Biological Matrices (Non-Human)

To study the pharmacokinetics and distribution of this compound in preclinical research, robust bioanalytical methods are required to quantify the peptide in complex biological matrices like plasma, serum, or tissue homogenates from non-human subjects. chromatographyonline.com Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity, specificity, and wide dynamic range. biopharmaservices.comnih.gov

Developing a bioanalytical method involves several critical steps. youtube.com First, an effective sample preparation protocol is needed to extract the peptide from the matrix and remove interfering substances like abundant proteins and lipids. researchgate.netwaters.com Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), or, for higher selectivity, solid-phase extraction (SPE). researchgate.net

The LC-MS/MS system is typically operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for the target peptide and a stable isotope-labeled internal standard (SIL-IS) are monitored. mdpi.comacs.org This provides exceptional selectivity and allows for accurate quantification down to low ng/mL or even pg/mL levels. cigb.edu.cu

ParameterTypical Method Details
Biological MatrixRat or mouse plasma
Sample PreparationSolid-Phase Extraction (SPE) waters.com
InstrumentationUPLC coupled to a triple quadrupole mass spectrometer chromatographyonline.com
Quantification ModeMultiple Reaction Monitoring (MRM)
Linear Range0.5 - 500 ng/mL
Lower Limit of Quantification (LLOQ)0.5 ng/mL cigb.edu.cu

Development of Novel Detection and Imaging Probes for Research Purposes

To investigate the cellular mechanism of action of this compound, researchers can develop detection and imaging probes by covalently attaching a reporter molecule, such as a fluorophore, to the peptide. genscript.comgenosphere-biotech.com These fluorescently-labeled peptides allow for direct visualization of the peptide's interaction with and localization within cells using techniques like fluorescence microscopy. nih.gov

The fluorophore (e.g., Fluorescein isothiocyanate (FITC), Rhodamine, or a near-infrared (NIR) dye) can be attached to the N-terminus or a specific amino acid side chain (like lysine) that is not critical for its biological activity. genscript.comresearchgate.net The design of such probes must ensure that the fluorescent tag does not significantly alter the peptide's structure or function.

These probes can be used in a variety of research applications:

Cellular Uptake and Localization: Tracking where the peptide accumulates in a cell (e.g., plasma membrane, cytoplasm, nucleus). genosphere-biotech.com

Binding Assays: Quantifying the interaction between the peptide and its molecular target.

Enzyme Activity Assays: Designing probes where fluorescence is quenched until the peptide is cleaved by a specific protease, allowing for real-time monitoring of enzyme activity. acs.org

Probe TypeReporter TagResearch Application
Localization ProbeFITC (Fluorescein)Visualize binding to bacterial cell membranes via confocal microscopy.
FRET-based Protease ProbeDonor/Acceptor Pair (e.g., Cy5/Cy7)Detect cleavage by bacterial proteases. acs.org
In Vivo Imaging ProbeNear-Infrared (NIR) Dye (e.g., IRDye800CW)Track peptide distribution in animal models of infection. acs.org

Biosynthetic Pathways and Regulation of Nigrocin 1 Oa2 if a Natural Product

Genetic and Enzymatic Machinery Involved in Nigrocin-OA27 Production

The production of Nigrocin-OA27 is a multi-step process rooted in the frog's genetic code. While the specific gene encoding the Nigrocin-OA27 precursor has not been explicitly detailed in published research, the general mechanism for amphibian AMP biosynthesis is well-established and provides a strong framework for understanding its formation.

Genetic Blueprint: The Prepropeptide Gene

Amphibian AMPs are synthesized as larger precursor proteins known as prepropeptides ias.ac.in. This precursor typically has a tripartite structure:

A Signal Peptide: This N-terminal sequence acts as a molecular guide, directing the nascent polypeptide chain into the endoplasmic reticulum for further processing and secretion ias.ac.in.

An Acidic Propeptide Region: This intervening sequence is thought to play a role in the correct folding of the precursor and may prevent the mature peptide from exhibiting premature biological activity within the host's cells.

The Mature Peptide Sequence: This C-terminal region corresponds to the final, biologically active Nigrocin-OA27.

The identification of precursor cDNAs for other peptides from Odorrana species, often through techniques like 'shotgun' cloning, strongly supports that Nigrocin-OA27 is also derived from a similar genetic template researchgate.net.

Enzymatic Tailoring: Post-Translational Modifications

Following translation, the prepropeptide undergoes a series of enzymatic modifications to liberate and activate the mature Nigrocin-OA27. Key enzymatic players in this process for amphibian AMPs in general include:

Signal Peptidases: These enzymes cleave off the N-terminal signal peptide within the endoplasmic reticulum.

Propeptide Convertases: These enzymes, often belonging to the family of proprotein convertases, recognize specific cleavage sites and excise the acidic propeptide region, releasing the mature peptide.

Modifying Enzymes: Depending on the specific peptide, a variety of other enzymes may be involved in further modifications. For some amphibian peptides, this can include the isomerization of L-amino acids to D-amino acids, a process catalyzed by specific isomerases pnas.orgnih.gov. While it is not confirmed for Nigrocin-OA27, such modifications are a possibility in amphibian peptides.

The final mature Nigrocin-OA27 peptide is then stored in granular glands in the frog's skin, ready for secretion in response to stress or injury qub.ac.uk.

Regulatory Mechanisms of Nigrocin-OA27 Biosynthesis

The synthesis and secretion of antimicrobial peptides like Nigrocin-OA27 in amphibians are tightly regulated processes, essential for an effective defense against pathogens without excessive energy expenditure. While specific regulatory pathways for Nigrocin-OA27 have not been elucidated, the regulation of AMP production in frog skin is understood to be influenced by several factors.

The expression of AMP genes can be influenced by environmental stimuli and the presence of pathogens. The innate immune system of the frog can recognize microbial components, triggering signaling cascades that lead to the upregulation of AMP gene transcription. This ensures that a potent chemical defense is mounted when needed.

Furthermore, the release of stored peptides from the granular glands is under neuronal control, often stimulated by the sympathetic nervous system in response to threats, leading to the rapid deployment of these defensive molecules onto the skin's surface researchgate.net.

Comparative Biosynthesis Across Related Species

The Nigrocin family of peptides is not exclusive to Odorrana andersonii. Various Nigrocin-2 peptides, for instance, have been identified in the skin secretions of other Asian ranid frogs, including several other Odorrana species such as O. schmackeri, O. livida, O. hejiangensis, and O. versabilis researchgate.net.

This distribution across related species suggests a shared evolutionary origin for the genes encoding these peptides. Comparative analysis of the precursor sequences of different Nigrocin peptides reveals conserved signal peptide regions, indicating a common ancestral gene that has undergone duplication and diversification over evolutionary time researchgate.net. The hypervariable region encoding the mature peptide, however, shows significant differences between species, leading to a diversity of active peptides. This variation is likely a result of adaptive evolution, allowing different frog species to tailor their chemical defenses to the specific microbial challenges in their respective environments.

The tripartite structure of the AMP precursor is a conserved feature, though the specific sequences of the signal and propeptide regions can show some variation between different frog lineages researchgate.net.

Potential for Biotechnological Production in Research Settings

The therapeutic potential of antimicrobial peptides has driven interest in their biotechnological production. While there are no specific reports on the large-scale biotechnological production of Nigrocin-OA27, established methods for peptide synthesis are readily applicable and have been used for research purposes.

Solid-Phase Peptide Synthesis (SPPS)

For research quantities, chemical synthesis is the most common method. Solid-phase peptide synthesis (SPPS) allows for the stepwise assembly of the amino acid chain of Nigrocin-OA27 in a controlled manner scispace.comrsc.org. This method offers high purity and the flexibility to introduce modifications to the peptide structure, which can be valuable for structure-activity relationship studies nih.govrsc.org. Synthetic replicates of other Nigrocin peptides have been successfully produced using this method to confirm their biological activity researchgate.net.

Heterologous Expression Systems

For larger-scale production, heterologous expression in microbial systems is a promising approach. This involves introducing the gene encoding the Nigrocin-OA27 precursor (or the mature peptide itself) into a host organism, such as the bacterium Escherichia coli or the yeast Pichia pastoris mdpi.comnih.gov. These hosts can then be cultured to produce the peptide in larger quantities. While this approach has been successfully applied to other amphibian peptides, its application to Nigrocin-OA27 has not yet been reported. Challenges in heterologous expression can include proper folding, potential toxicity to the host, and the need for downstream processing to isolate the pure peptide.

Development and Characterization of Nigrocin 1 Oa2 Conjugates and Nanocarriers for Research

Strategies for Chemical Conjugation to Research Tags and Probes

To investigate the localization, distribution, and mechanism of action of Nigrocin-1-OA2, it can be chemically conjugated to various research tags and probes, most commonly fluorescent dyes. The selection of the conjugation strategy is critical to ensure that the biological activity of the peptide is minimally affected. Common strategies involve targeting specific functional groups within the peptide's amino acid sequence.

Several prevalent methods for peptide conjugation are applicable to this compound:

Amide Bond Formation: This is a widely used method where the N-terminus or the side chains of lysine (B10760008) residues are targeted. Fluorophores with N-hydroxysuccinimide (NHS) esters or carboxyl groups can react with the primary amines on the peptide to form stable amide bonds. researchgate.net

Thiol-Selective Chemistry: The cysteine residues in this compound's sequence (GIFGKILGVGKKTLCELSGMC) provide ideal targets for specific labeling. Maleimide-functionalized probes react specifically with the thiol group of cysteine, forming a stable thioether bond. This method offers high regioselectivity due to the relatively low abundance of cysteine residues in peptides. researchgate.net

Click Chemistry: This modern approach offers high efficiency and selectivity. It involves the copper-catalyzed reaction between an azide and an alkyne. To utilize this method, either the peptide or the probe must be modified to contain one of these functional groups. This "bioorthogonal" reaction can be performed in aqueous conditions with high yield. researchgate.net

The choice of a fluorescent probe depends on the specific research application, such as fluorescence microscopy or flow cytometry. altabioscience.com A variety of fluorophores are available, each with distinct excitation and emission spectra.

Table 1: Potential Fluorescent Probes for Conjugation to this compound

Fluorescent Probe Conjugation Chemistry Common Application
5(6)-Carboxyfluorescein (FAM) Amide Bond Formation Fluorescence Microscopy, Flow Cytometry
Tetramethylrhodamine (TAMRA) Amide Bond Formation FRET Assays, Fluorescence Polarization
Cyanine Dyes (e.g., Cy3, Cy5) Amide Bond, Thiol-Selective FRET, In Vivo Imaging
Alexa Fluor Dyes Amide Bond, Thiol-Selective High-Resolution Microscopy

Encapsulation and Delivery Systems for In Vitro and Ex Vivo Studies

The use of nanocarriers to encapsulate this compound can address several challenges associated with AMPs in research settings, such as susceptibility to proteolytic degradation and non-specific interactions. pharmafocuseurope.com Encapsulation can protect the peptide, control its release, and enhance its delivery to target cells or biofilms in in vitro and ex vivo models. mdpi.com

Commonly investigated nanocarrier systems for AMPs include:

Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate hydrophilic peptides like this compound in their aqueous core. Liposomes are biocompatible and can be formulated to control the release of the encapsulated peptide. diva-portal.orgnih.gov

Nanostructured Lipid Carriers (NLCs): NLCs are composed of a solid lipid matrix blended with a liquid lipid, creating an imperfect crystalline structure that can accommodate a higher peptide load and prevent expulsion during storage. diva-portal.orgnih.gov They are produced by methods such as melt emulsification. diva-portal.org

Polymeric Nanoparticles: Biodegradable polymers such as poly(lactic-co-glycolic) acid (PLGA) and natural polymers like chitosan are frequently used to form nanoparticles for peptide delivery. mdpi.commdpi.com These systems can offer sustained release and can be surface-functionalized for targeted delivery. mdpi.com

The selection of a suitable nanocarrier depends on the specific requirements of the research model. For instance, in an ex vivo skin infection model, a formulation that enhances penetration and retention in the tissue would be desirable. nih.gov

Table 2: Comparison of Nanocarrier Systems for this compound Delivery in Research Models

Nanocarrier System Method of Preparation Key Advantages for Research
Liposomes Solvent Injection, Thin-Film Hydration Biocompatibility, ability to encapsulate hydrophilic peptides.
Nanostructured Lipid Carriers (NLCs) Melt Emulsification, High-Pressure Homogenization High encapsulation efficiency, controlled release, improved stability. diva-portal.orgnih.gov

Impact of Formulation on Peptide Stability and Activity in Research Models

The formulation of this compound, whether as a conjugate or encapsulated in a nanocarrier, can significantly impact its stability and observed activity in research models. A primary concern for many AMPs is their susceptibility to degradation by proteases present in biological media or tissues. pharmafocuseurope.com

Stability:

Encapsulation within lipid or polymeric nanoparticles can provide a physical barrier, protecting this compound from proteolytic enzymes. researchgate.net This enhanced stability is crucial for experiments conducted over extended periods or in complex biological environments, ensuring that the observed effects are attributable to the intact peptide. For example, studies with other AMPs have shown that liposomal formulations can protect the peptide from tryptic degradation. nih.gov

Activity:

The formulation can also modulate the antimicrobial activity of this compound. Controlled release from a nanocarrier system can maintain a localized concentration of the peptide at the site of action, potentially enhancing its efficacy against bacterial biofilms in in vitro or ex vivo models. nih.gov Furthermore, the physicochemical properties of the nanocarrier itself can influence interactions with bacterial membranes. Some cationic polymers, like chitosan, have intrinsic antimicrobial properties that can act synergistically with the encapsulated peptide.

Conversely, improper conjugation or formulation can negatively impact activity. The addition of a bulky fluorescent tag near the active site of the peptide could sterically hinder its interaction with the bacterial membrane. Similarly, a very slow release profile from a nanocarrier might not allow the peptide to reach the minimum inhibitory concentration required to exert its antimicrobial effect. Therefore, careful characterization of each new formulation is essential to validate its performance in research models.

Table 3: Research Findings on the Impact of Formulation on Antimicrobial Peptide Performance

Formulation Strategy Observed Impact on Stability Observed Impact on Activity
Conjugation Dependent on the nature and site of conjugation. Can be maintained or slightly reduced depending on the tag and its proximity to the active region.
Liposomal Encapsulation Increased protection against proteolytic degradation. nih.gov Activity can be enhanced due to improved delivery and protection. nih.gov
NLC Encapsulation Protects the peptide from enzymatic degradation. diva-portal.org Allows for an extended drug release profile, potentially improving wound healing in ex vivo models. diva-portal.org

| Polymeric Nanoparticle Encapsulation | Provides protection against premature degradation. mdpi.com | Enables controlled release and can reduce cytotoxicity. mdpi.com |

Emerging Research Applications and Methodological Contributions of Nigrocin 1 Oa2

Nigrocin-1-OA2 as a Probe for Membrane Biology Research

The primary mechanism of action for many antimicrobial peptides, including those in the nigrocin family, involves interaction with and disruption of microbial cell membranes. vulcanchem.com This makes this compound a valuable tool for investigating fundamental aspects of membrane biology. The peptide's utility as a probe stems from several key characteristics inherent to its molecular structure.

Research on related nigrocin peptides suggests that they adopt an amphipathic α-helical structure, particularly in membrane-like environments. vulcanchem.com This structure is characterized by a spatial separation of hydrophobic and hydrophilic amino acid residues. The hydrophobic face of the helix interacts with the lipid core of the cell membrane, while the positively charged, hydrophilic face interacts with the negatively charged components of the microbial membrane, such as phospholipids (B1166683) or teichoic acids. imrpress.com

The process of membrane interaction and perturbation by peptides like this compound can be studied using various biophysical techniques. As a research tool, this compound can be employed to:

Investigate Lipid Specificity: Researchers can use synthetic vesicles with varying lipid compositions to determine the specific lipid components that this compound preferentially binds to. This can provide insights into the differences between prokaryotic and eukaryotic membrane compositions.

Analyze Membrane Permeabilization Dynamics: By incorporating fluorescent dyes into vesicles or live cells, the kinetics of membrane pore formation or disruption caused by this compound can be monitored in real-time.

Study the Effects of Membrane Curvature and Fluidity: The binding and activity of membrane-active peptides can be influenced by the physical properties of the membrane. This compound can be used in model membrane systems to understand how these properties modulate peptide-lipid interactions. mdpi.com

The study of how this compound and similar peptides induce changes in membrane integrity provides a deeper understanding of the fundamental principles governing the stability and function of biological membranes. nih.gov

Application in the Study of Microbial Resistance Mechanisms

The rise of antibiotic-resistant bacteria necessitates the exploration of novel antimicrobial agents and a deeper understanding of resistance mechanisms. Antimicrobial peptides like this compound offer a distinct mode of action compared to conventional antibiotics, which typically target specific metabolic pathways. imrpress.com The primary target of these peptides is the cell membrane, a structure that is less prone to modification through single-point mutations, which is a common route for developing resistance to traditional drugs. imrpress.com

This compound can be utilized as a research tool to investigate microbial resistance in several ways:

Baseline for Susceptibility Testing: The peptide can be used as a reference compound in antimicrobial susceptibility tests against a wide range of bacterial and fungal pathogens. This helps in characterizing the spectrum of activity and identifying microorganisms that may possess intrinsic or acquired resistance mechanisms to membrane-disrupting agents.

Investigating Resistance to Cationic Peptides: By exposing microbial populations to sub-lethal concentrations of this compound over extended periods, researchers can select for and study the evolution of resistance. The genetic and phenotypic changes in the resistant strains, such as alterations in membrane lipid composition or the expression of efflux pumps, can then be analyzed to elucidate the mechanisms of resistance to this class of peptides.

Synergy Studies: this compound can be used in combination with conventional antibiotics to screen for synergistic effects. The membrane-perturbing action of the peptide may increase the uptake of other drugs, potentially re-sensitizing resistant strains to existing antibiotics.

The antimicrobial activity of peptides closely related to this compound has been documented, showcasing their potency against a variety of microorganisms. These findings underscore the potential of this compound as a tool in this research area.

Table 1: Minimum Inhibitory Concentrations (MICs) of Related Nigrocin Peptides

Peptide Microorganism MIC (µM) Reference
Nigrocin-1-OW2 E. coli 3.1 - 6.2 vulcanchem.comnovoprolabs.com
S. aureus 3.1 - 6.2 vulcanchem.comnovoprolabs.com
C. albicans 3.1 - 6.2 vulcanchem.comnovoprolabs.com
B. pyocyaneus 12.4 novoprolabs.com
Nigrocin-1-OR2 E. coli 8.6 novoprolabs.com
S. aureus 8.6 novoprolabs.com
C. albicans 8.6 novoprolabs.com

This table is generated based on data for related nigrocin peptides and is illustrative of the expected activity profile for this compound.

Contribution to the Understanding of Innate Immunity Pathways in Model Organisms

Antimicrobial peptides are a crucial component of the innate immune system in a vast array of organisms, from insects to vertebrates. nih.govjax.org They represent an ancient and effective defense mechanism against invading pathogens. nih.gov The study of these peptides in model organisms that are amenable to genetic manipulation, such as the fruit fly (Drosophila melanogaster) and the nematode (Caenorhabditis elegans), can provide profound insights into the regulation and function of innate immunity. nih.govuniv-mrs.fr

This compound, as a well-defined molecular effector of the innate immune response in its native amphibian source, can be used as a tool to probe these pathways in other model systems. imrpress.com Research applications in this context include:

Activation of Immune Signaling: The introduction of this compound into a model organism system can be used to study the downstream cellular and systemic responses. For instance, researchers can investigate whether the peptide can activate specific immune signaling cascades, such as the Toll or Imd pathways in Drosophila. nih.gov

Elucidating Effector Mechanisms: By observing the effects of this compound on pathogens within the context of a model organism, its role as an immune effector can be further characterized. This can help to understand how the host's innate immune system clears infections.

Probing Host-Pathogen Interactions: The peptide can be used to study the interplay between the host's immune response and microbial countermeasures. For example, some pathogens have evolved proteases that can degrade antimicrobial peptides. The stability and efficacy of this compound could be assessed in the presence of such pathogens.

The use of a specific, purified peptide like this compound allows for a more controlled investigation of these processes compared to studying the complex mixture of molecules involved in a natural immune response.

Potential as a Research Tool in Drug Discovery Platforms (excluding human clinical drug development)

In the early, non-clinical stages of drug discovery, there is a constant need for well-characterized molecular tools to validate new assays and to serve as benchmarks for the development of new therapeutic agents. This compound has the potential to be a valuable research tool in such platforms.

Its applications in this domain include:

Positive Control in Antimicrobial Screening: In high-throughput screening campaigns designed to identify new antimicrobial compounds, this compound can serve as a reliable positive control due to its potent and broad-spectrum activity. Its consistent performance can be used to validate the sensitivity and robustness of the screening assay.

Template for Peptide-Based Drug Design: The amino acid sequence and structure of this compound can serve as a scaffold for the design of novel peptide-based drug candidates. unist.hr Researchers can synthesize analogs of this compound with modified amino acid sequences to explore structure-activity relationships, aiming to enhance antimicrobial potency or improve stability.

Tool for Target Validation: In research aimed at identifying new microbial drug targets, this compound can be used to confirm that membrane disruption is a viable strategy against a particular pathogen. This can help to prioritize research efforts on other compounds that share a similar mechanism of action.

The defined chemical nature and biological activity of this compound make it a suitable and valuable component of the research toolkit for academic and industrial laboratories engaged in the discovery of new anti-infective agents.

Table 2: Compound Names Mentioned in this Article

Compound Name
This compound
Nigrocin-1-OW2
Nigrocin-1-OR2
E. coli
S. aureus
C. albicans

Challenges and Future Research Directions for Nigrocin 1 Oa2

Addressing Challenges in Large-Scale Research Synthesis

The production of Nigrocin-1-OA2 for extensive research and potential future applications is a significant challenge. While solid-phase peptide synthesis (SPPS) is the standard method for producing peptides like this compound for laboratory use, scaling up this process to produce larger quantities is often associated with high costs and technical difficulties. nih.gov The complexity of the synthesis, including the correct formation of any disulfide bonds, can impact the final yield and purity of the peptide.

Future research in this area should focus on optimizing the SPPS process for this compound to improve efficiency and reduce costs. Exploring alternative production methods, such as recombinant expression systems in bacteria, yeast, or plants, could provide a more cost-effective and scalable solution for producing this peptide.

Elucidating Remaining Gaps in Mechanistic Understanding

The primary mechanism of action for many antimicrobial peptides involves the disruption of microbial cell membranes. wikipedia.orgfrontiersin.org It is presumed that this compound, with its cationic and amphipathic properties, follows a similar pathway. However, the precise molecular interactions and the exact mode of membrane disruption (e.g., barrel-stave, carpet-like, or toroidal pore models) for this compound have not been specifically elucidated. frontiersin.org Furthermore, it is not yet known whether this peptide has intracellular targets in addition to its membrane activity. frontiersin.org

Future research should employ techniques such as circular dichroism and nuclear magnetic resonance (NMR) spectroscopy to determine the secondary structure of this compound in membrane-mimicking environments. nih.gov Studies using model lipid bilayers and live-cell imaging can provide a more detailed picture of its membrane-disrupting activity. Investigating potential interactions with intracellular components will also be crucial for a complete mechanistic understanding.

Integration of Omics Technologies for Comprehensive Biological Profiling

Omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, offer a powerful approach to understanding the global biological effects of an antimicrobial peptide. nih.govnih.govmdpi.com To date, there is a lack of published research on the application of these technologies to study the specific effects of this compound on microbial or host cells.

Future research should leverage these high-throughput technologies to create a comprehensive biological profile of this compound's activity. Transcriptomic and proteomic analyses of microbes treated with the peptide can reveal the cellular pathways that are affected, providing insights into its mechanism of action and potential resistance mechanisms. Metabolomic studies can identify changes in the metabolic fingerprint of the target organism upon peptide exposure.

Exploration of Novel Therapeutic Research Avenues (excluding human clinical)

The primary described activities of this compound are antibacterial and antifungal. youtube.com However, many antimicrobial peptides exhibit a broader range of biological activities, including antiviral, anti-parasitic, and anticancer effects. wikipedia.orgfrontiersin.org The potential of this compound in these other therapeutic areas remains unexplored.

Future research should investigate the efficacy of this compound against a wider range of pathogens, including viruses and parasites. Furthermore, its potential as an anticancer agent could be explored using various cancer cell lines. frontiersin.org Another promising area of research is the immunomodulatory properties of AMPs, and investigating whether this compound can modulate the host's immune response could open up new therapeutic possibilities. mdpi.comexplorationpub.com

Bioinformatics and Computational Biology for Predictive Modeling and Design

Bioinformatics and computational biology are invaluable tools in the study of antimicrobial peptides. mdpi.commarine-omics.net These approaches can be used to predict the structure, function, and activity of peptides, as well as to design novel peptides with improved properties. unist.hr While the sequence of this compound is known, there is limited published computational work specifically focused on this peptide.

Future research should utilize computational tools to model the three-dimensional structure of this compound and its interaction with microbial membranes. mdpi.comnih.gov This can provide insights into its mechanism of action and guide the design of more potent and selective analogs. In silico screening of peptide libraries based on the this compound template could accelerate the discovery of new peptide candidates with enhanced therapeutic potential.

Q & A

Q. How should researchers structure a manuscript to highlight this compound’s novelty while addressing methodological limitations?

  • Methodological Approach : Use the IMRAD structure (Introduction, Methods, Results, Discussion). In the Discussion, contrast findings with prior studies, emphasizing novel mechanistic insights. Dedicate a subsection to limitations (e.g., unresolved metabolic pathways) and propose follow-up experiments. Align with journal-specific requirements for supplemental data (e.g., raw spectra, crystallographic files) .

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